Comparative Physicochemical Profiling: Calculated logP and Topological Polar Surface Area (tPSA) of Target Compound vs. Closest Structural Analogs
The target compound exhibits a calculated logP of 2.1 and tPSA of 67 Ų, positioning it within the optimal CNS drug‑like space (logP 1–4, tPSA < 90 Ų) [1]. The m‑tolyl analog (CAS 2034209-96-4) has a higher calculated logP of 2.5 (ΔlogP = +0.4) and a lower tPSA of 55 Ų, indicating greater lipophilicity and reduced polar surface area [2]. In contrast, the 3,5‑dimethyl‑1,2‑oxazole analog (CAS 2034335-75-4) has a higher tPSA of 80 Ų and a lower logP of 1.6, making it more polar but potentially less membrane permeable [2]. The 4‑methoxyphenyl compound thus offers a balanced lipophilic‑hydrophilic profile that is not captured by either more hydrophobic (tolyl) or more polar (oxazole) alternatives.
| Evidence Dimension | Calculated logP and tPSA |
|---|---|
| Target Compound Data | Calculated logP = 2.1, tPSA = 67 Ų |
| Comparator Or Baseline | m-Tolyl analog (CAS 2034209-96-4): logP 2.5, tPSA 55 Ų; Oxazole analog (CAS 2034335-75-4): logP 1.6, tPSA 80 Ų |
| Quantified Difference | ΔlogP vs. m-tolyl = +0.4; ΔlogP vs. oxazole = −0.5; ΔtPSA vs. m-tolyl = −12 Ų; ΔtPSA vs. oxazole = +13 Ų |
| Conditions | Calculated using SwissADME; structures drawn in SMILES from Kuujia database |
Why This Matters
For procurement decisions in CNS or cell‑based assay contexts, the balanced logP/tPSA profile of the target compound reduces the risk of poor solubility or low membrane permeability that may plague the comparator analogs.
- [1] SwissADME. Swiss Institute of Bioinformatics. http://www.swissadme.ch (accessed 2026-04-29). Predicted logP and tPSA for 3-(4-methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one. View Source
- [2] Kuujia Chemical Platform. Product pages for CAS 2034209-96-4 and CAS 2034335-75-4. https://www.kuujia.com (accessed 2026-04-29). View Source
